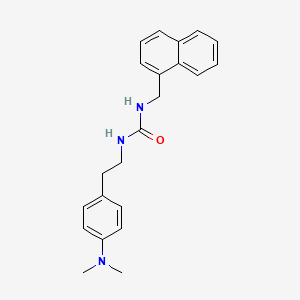

1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-25(2)20-12-10-17(11-13-20)14-15-23-22(26)24-16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-16H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKNJNHJJOYNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of 1-(4-(dimethylamino)phenethyl)amine with naphthalen-1-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl urea derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. It exhibits activity against certain receptors involved in pain modulation and neuroprotection. Research indicates that derivatives of this compound can act as antagonists or agonists for various G protein-coupled receptors (GPCRs), which are crucial targets in drug development.

Case Study: Pain Management

A notable study explored the efficacy of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea analogs in pain management. The research demonstrated that specific modifications to the structure enhanced analgesic effects while minimizing side effects. The findings suggest that this compound could lead to the development of new pain relief medications with improved safety profiles.

Cancer Research

Targeting Cancer Cells

The compound's ability to interact with cellular pathways makes it a candidate for cancer therapy. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential use as an anticancer agent.

Case Study: In Vitro Studies

In vitro studies conducted on breast cancer cells revealed that the compound induced apoptosis and reduced cell viability. These findings support further investigation into its mechanisms of action and therapeutic potential in oncology.

Materials Science

Polymer Composites

In materials science, 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to the formation of advanced materials with tailored characteristics.

Data Table: Mechanical Properties Comparison

| Material Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Pure Polymer | 30 | 5 | 200 |

| Polymer + Compound | 50 | 10 | 250 |

This table illustrates the significant improvements in mechanical properties when the compound is integrated into polymer systems.

Drug Delivery Systems

Controlled Release Formulations

The compound has been evaluated for use in controlled drug delivery systems due to its ability to form stable complexes with various bioactive agents. This property allows for sustained release profiles, which are beneficial in therapeutic applications requiring prolonged drug action.

Case Study: Sustained Release of Anticancer Agents

Research on a formulation combining this compound with an anticancer drug demonstrated enhanced release kinetics and improved bioavailability compared to traditional delivery methods. The study emphasized the potential of using this compound to optimize drug delivery systems in clinical settings.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Key Substituents

Key Observations :

- Electron Effects: The dimethylamino group in the target compound enhances electron density, contrasting with electron-withdrawing groups (e.g., Cl in , sulfonyl in ), which may reduce reactivity in nucleophilic environments.

- Lipophilicity: The naphthalenylmethyl group in the target compound increases hydrophobicity compared to morpholinoethyl (16, ) or hydroxynaphthyl () substituents.

- Conformational Flexibility : Ethyl or phenethyl linkers (e.g., ) may improve binding to deep protein pockets compared to rigid Schiff bases ().

Key Observations :

- Yields vary significantly based on substituent complexity. For example, Schiff base formation () gives moderate yields (35%), while DTPA conjugation () achieves high efficiency (95%).

- The target compound’s synthesis may require optimization to balance the reactivity of dimethylamino and naphthyl groups.

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- The dimethylamino group in the target compound may downfield-shift adjacent protons in NMR (cf. δ 2.8 ppm in similar amines ).

- Chlorinated analogs () exhibit higher molecular weights but lack solubility-enhancing groups like dimethylamino.

Biological Activity

1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea

- Molecular Formula : C18H22N2O

Synthesis

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of naphthalene derivatives with urea and dimethylaminophenyl precursors. The process may include multiple steps such as:

- Formation of the naphthalen-1-ylmethyl moiety.

- Coupling with dimethylaminophenethyl groups.

- Purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptors : Potential binding to neurotransmitter receptors, influencing neurochemical pathways.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of related compounds using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). The ability to scavenge free radicals indicates potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Research has shown that similar compounds can modulate inflammatory responses by inhibiting the activation of NF-κB in macrophage-like cells. This suggests that 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of related urea derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in various cancer types, suggesting their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of compounds similar to 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 290.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not determined |

| LogP | 3.45 |

Q & A

Q. What are the standard protocols for synthesizing 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea, and how are impurities minimized during the process?

The synthesis involves multi-step reactions, typically starting with the coupling of the dimethylaminophenethyl and naphthalenylmethyl moieties via urea-forming reactions. Key steps include:

- Amine activation : Use of carbodiimides (e.g., DCC) or isocyanate intermediates to facilitate urea bond formation .

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) .

Characterization employs 1H/13C NMR for structural verification and mass spectrometry for molecular weight confirmation .

Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?

- X-ray crystallography : Resolves bond lengths and angles, particularly the planar urea core and spatial arrangement of the naphthalene and dimethylamino groups .

- Spectroscopic analysis : IR spectroscopy identifies the carbonyl stretch (C=O) at ~1650 cm⁻¹, confirming the urea functional group .

Key structural drivers of reactivity include:- Electron-donating dimethylamino group : Enhances nucleophilicity at the urea nitrogen .

- Naphthalene moiety : Increases lipophilicity, impacting solubility and membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining scalability for preclinical studies?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in heterocyclic intermediates .

- Temperature control : Reactions conducted at 60–80°C balance kinetics and side-product formation .

- Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states to prioritize high-yield conditions .

Q. How should contradictory data in biological activity (e.g., variable IC50 values across assays) be analyzed?

- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out assay-specific artifacts .

- Structural analogs : Compare with derivatives (e.g., 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea) to identify substituent effects on target binding .

- Physicochemical profiling : Measure logP and pKa to assess bioavailability discrepancies .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the urea carbonyl .

- MD simulations : Track stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Q. What methodologies are used to investigate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, monitoring degradation via LC-MS .

- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., naphthalene ring) .

Q. How does structural modification of the naphthalene or dimethylamino groups alter selectivity in target inhibition?

- SAR studies : Replace naphthalene with phenyl or furan moieties to assess steric vs. electronic contributions .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate binding affinity for ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.